Methyl benzoyl-L-tryptophyl-D-phenylalaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HCH6-1 is a synthetic dipeptide compound known for its role as a competitive antagonist of Formyl peptide receptor 1 (FPR1). This receptor is involved in the activation of neutrophils, which are a type of white blood cell crucial for the immune response. HCH6-1 has been studied for its potential therapeutic effects in inflammatory diseases, particularly acute lung injury .
Mechanism of Action
Target of Action
HCH6-1, also known as Methyl benzoyl-L-tryptophyl-D-phenylalaninate, is a potent and competitive dipeptide antagonist of the Formyl peptide receptor 1 (FPR1) . FPR1 is a G-protein coupled receptor involved in chemotaxis and plays a crucial role in the immune response .
Mode of Action
HCH6-1 interacts with FPR1 and inhibits its activation by fMLF, an FPR1 agonist . This interaction results in the inhibition of chemotaxis, superoxide anion generation, and elastase release in human neutrophils specifically activated by fMLF .
Biochemical Pathways
The primary biochemical pathway affected by HCH6-1 is the FPR1 signaling pathway. By inhibiting FPR1, HCH6-1 disrupts the chemotactic response of neutrophils, reducing their migration towards sites of inflammation .
Result of Action
HCH6-1 has been shown to have protective effects against acute lung injury (ALI) in vivo . It reduces inflammatory cell infiltration and distortion of pulmonary architecture in the presence of LPS . HCH6-1-mediated decrease of neutrophil recruitment serves as a protective mechanism in ALI mice .
Action Environment
The action of HCH6-1 can be influenced by environmental factors such as the presence of LPS, which can induce an inflammatory response
Preparation Methods
The synthesis of HCH6-1 involves the formation of a dipeptide structure. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through standard peptide synthesis techniques, which typically involve the coupling of amino acids using reagents such as carbodiimides or phosphonium salts .
Chemical Reactions Analysis
HCH6-1 primarily undergoes interactions with biological molecules rather than traditional chemical reactions like oxidation or reduction. It inhibits the activation of neutrophils by blocking the binding of formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLF) to FPR1. This inhibition prevents the generation of superoxide anions, elastase release, and chemotaxis in neutrophils .
Scientific Research Applications
HCH6-1 has several scientific research applications:
Inflammatory Diseases: It is used to study the role of FPR1 in inflammatory diseases, particularly acute lung injury.
Neuroinflammation: Research has indicated its potential in treating neuroinflammatory conditions such as Parkinson’s disease by inhibiting microglial activation and reducing neurotoxicity.
Cancer Research: HCH6-1 has been explored for its effects on cancer cells, particularly in inhibiting the migration and invasion of cancer cells.
Comparison with Similar Compounds
HCH6-1 is unique in its high specificity and potency as an FPR1 antagonist. Similar compounds include:
Cyclosporine H: Another FPR1 antagonist, but with broader immunosuppressive effects.
Boc-MLF: A synthetic peptide that also targets FPR1 but with different binding characteristics.
HCH6-1 stands out due to its selective inhibition of FPR1 without significant off-target effects, making it a valuable tool in research focused on neutrophil-mediated inflammatory responses .
Properties
IUPAC Name |
methyl (2R)-2-[[(2S)-2-benzamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4/c1-35-28(34)25(16-19-10-4-2-5-11-19)31-27(33)24(30-26(32)20-12-6-3-7-13-20)17-21-18-29-23-15-9-8-14-22(21)23/h2-15,18,24-25,29H,16-17H2,1H3,(H,30,32)(H,31,33)/t24-,25+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFZAIDTRUPTSU-LOSJGSFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.